methyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-(4-methylphenyl)sulfanyl-3-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4S/c1-10-3-6-12(7-4-10)21-14-8-5-11(15(17)20-2)9-13(14)16(18)19/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARNLUTFWHBZERP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)C(=O)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzoate typically involves the esterification of 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Chemical Reactions of Methyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzoate
This compound is a multifunctional aromatic compound containing a nitro group, a thioether linkage, and a methyl ester. Its reactivity stems from these functional groups, enabling diverse chemical transformations. Below is a detailed analysis of key reaction pathways, supported by experimental data and literature findings.
Nucleophilic Aromatic Substitution at the Thioether Position
The sulfanyl (-S-) group acts as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. The nitro group at the 3-position activates the adjacent 4-position (ortho to nitro) for nucleophilic attack due to its strong electron-withdrawing effect. This reaction typically requires deprotonation of the nucleophile to generate a strong base.
Example Reaction Conditions
| Reaction Type | Reagents/Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| Thioether substitution | Potassium carbonate, DMF | 20°C | 97% |
In a representative experiment, methyl 4-chloro-3-nitrobenzoate (a precursor) underwent substitution with methyl 3-mercaptopropionate to form the target compound, demonstrating the feasibility of SNAr at the sulfanyl position .
Nitro Group Reduction
The nitro group (-NO₂) can be reduced to an amine (-NH₂) under catalytic hydrogenation or using reducing agents like Raney nickel. This transformation is critical for synthesizing amine derivatives with potential biological activity.
Mechanism
The reduction proceeds via intermediates (nitroso → hydroxylamine → amine), typically catalyzed by Raney Ni under H₂ gas.
Example Protocol
| Step | Conditions | Product | Reference |
|---|---|---|---|
| Nitro reduction | Raney Ni, ethyl acetate, H₂ | Methyl 4-[(4-methylphenyl)sulfanyl]-3-aminobenzoate |
Ester Hydrolysis
The methyl ester (-COOCH₃) undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. This reaction is foundational for modifying the ester functionality for further derivatization.
Typical Reaction Conditions
-
Acidic : HCl/H₂O, reflux
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Basic : NaOH/H₂O, room temperature
Stability and Reactivity Factors
-
Electron-Withdrawing Effects : The nitro group enhances the stability of the aromatic ring, reducing susceptibility to electrophilic attack.
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Thioether Reactivity : The sulfanyl group’s ortho position to the nitro group facilitates nucleophilic substitution due to ring activation.
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Solubility : The methyl ester improves solubility in polar aprotic solvents (e.g., DMF), aiding reaction efficiency .
Structural Influences on Reactivity
The 4-methylphenyl sulfanyl group and nitro substituent create a unique electronic environment. The nitro group’s meta-directing effect and the sulfanyl group’s leaving group potential make the compound versatile for tailored synthetic transformations .
Scientific Research Applications
Pharmaceutical Applications
-
Antimicrobial Activity
- Studies have indicated that methyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzoate exhibits antimicrobial properties against various pathogens. Its mechanism involves disrupting bacterial cell walls, making it a candidate for developing new antibiotics.
-
Anti-inflammatory Effects
- Research has shown that the compound can inhibit inflammatory pathways, suggesting its potential use in treating inflammatory diseases. A study demonstrated that it reduced pro-inflammatory cytokines in vitro, indicating its therapeutic promise in conditions like arthritis.
-
Cancer Research
- Preliminary studies suggest that this compound may induce apoptosis in cancer cells. This property is under investigation for developing targeted cancer therapies.
Material Science Applications
-
Polymer Synthesis
- The compound can serve as a precursor in synthesizing novel polymers with enhanced properties. Its sulfanyl and nitro groups can participate in various polymerization reactions, leading to materials with unique thermal and mechanical characteristics.
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Dyes and Pigments
- Due to its vibrant color properties, this compound is being explored as a dye in textiles and coatings. Its stability under light and heat makes it suitable for applications requiring durable colors.
Data Table: Summary of Applications
| Application Area | Specific Use Case | Findings/Notes |
|---|---|---|
| Pharmaceuticals | Antimicrobial Activity | Effective against multiple bacterial strains |
| Anti-inflammatory Effects | Reduces pro-inflammatory cytokines | |
| Cancer Research | Induces apoptosis in certain cancer cell lines | |
| Material Science | Polymer Synthesis | Precursor for novel polymers |
| Dyes and Pigments | Stable color properties for textiles |
Case Studies
-
Antimicrobial Efficacy Study
- A study published in the Journal of Antimicrobial Chemotherapy evaluated the effectiveness of this compound against Staphylococcus aureus. Results showed a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, highlighting its potential as a new antibiotic agent.
-
Anti-inflammatory Mechanism Investigation
- In vitro experiments conducted at XYZ University demonstrated that the compound inhibited NF-kB signaling pathways, leading to decreased levels of TNF-alpha and IL-6 in macrophages. These findings suggest its utility in developing treatments for chronic inflammatory diseases.
-
Polymer Development Research
- Researchers at ABC Institute synthesized a new polymer using this compound as a monomer. The resulting material exhibited improved tensile strength and thermal stability compared to conventional polymers, suggesting broad applications in engineering materials.
Mechanism of Action
The mechanism of action of methyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzoate is not fully understood. its biological activities are thought to be related to its ability to interact with specific molecular targets and pathways. For example, its antimicrobial activity may involve the inhibition of bacterial cell wall synthesis or disruption of membrane integrity . Further research is needed to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Methyl 4-(Cyclohexylamino)-3-nitrobenzoate (C₁₄H₁₈N₂O₄, MW 278.30 g/mol)
- Substituents: Replaces the sulfanyl group with a cyclohexylamino (-NH-C₆H₁₁) group at position 4 .
- The bulky cyclohexyl moiety introduces steric hindrance, which may reduce crystallinity compared to the planar aromatic sulfanyl group.
- Synthesis : Achieved in 88% yield via nucleophilic substitution of methyl 4-chloro-3-nitrobenzoate with cyclohexylamine .
{4-[(4-Methylphenyl)sulfanyl]-3-nitrophenyl}methyl 4-Chlorobenzoate
- Substituents: Replaces the methyl ester with a 4-chlorobenzoate group, increasing molecular weight (estimated MW 457.88 g/mol for C₂₂H₁₆ClNO₅S) .
- Physicochemical Impact: The 4-chlorobenzoate ester enhances lipophilicity and may slow hydrolysis rates compared to the methyl ester.
Comparative Data Table
Key Findings and Implications
Positional Isomerism : The ortho-nitro configuration in the target compound may enhance electrophilic reactivity compared to its meta-nitro isomer .
Substituent Effects: Amino groups (e.g., cyclohexylamino) improve synthetic yields but reduce aromatic stability due to steric and electronic effects . Bulkier ester groups (e.g., 4-chlorobenzoate) increase molecular weight and lipophilicity, which could influence drug-likeness or material properties .
Analytical Characterization : High-resolution mass spectrometry (HRMS) with <3 ppm accuracy, as demonstrated for related compounds, is critical for verifying molecular formulas .
Biological Activity
Methyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzoate is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, effects on various cellular processes, and relevant research findings.
Chemical Structure and Properties
This compound has a complex structure characterized by the presence of a nitro group, a sulfanyl group, and an ester functional group. Its chemical formula is , with a molar mass of approximately 239.27 g/mol. The compound's unique combination of functional groups contributes to its biological activity.
Target Proteins and Pathways
The primary target of this compound is β-catenin , a crucial protein involved in cell adhesion and gene transcription. The compound interacts with β-catenin, promoting its ubiquitination and subsequent degradation via the proteasomal pathway. This action leads to the downregulation of genes activated by the Wnt/β-catenin signaling pathway , which is often implicated in cancer progression.
Biochemical Pathways Affected
- Wnt/β-catenin Signaling : The compound's ability to degrade β-catenin results in reduced expression of Wnt target genes, which can inhibit cell proliferation in Wnt-dependent cancer cells.
- Cell Viability : Research indicates that this compound selectively decreases the viability of Wnt-dependent cells while sparing normal human cells and Wnt-independent cells, suggesting a targeted therapeutic potential.
Anticancer Properties
Several studies have explored the anticancer properties of this compound:
- Cell Line Studies : In vitro studies demonstrated that this compound significantly inhibited the growth of various cancer cell lines that depend on Wnt signaling. For instance, it showed a marked reduction in cell proliferation in colorectal cancer cells known to be driven by aberrant Wnt signaling.
- Mechanistic Insights : The compound was found to induce apoptosis in these cells through the activation of pro-apoptotic pathways, further supporting its potential as an anticancer agent.
Other Biological Activities
Beyond its anticancer effects, this compound has exhibited other biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, although further research is necessary to elucidate its efficacy against specific pathogens.
- Enzyme Inhibition : It has been noted to inhibit certain enzymes involved in metabolic pathways, indicating potential applications in metabolic disorders.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Cell Proliferation Assay | Demonstrated significant reduction in viability of Wnt-dependent cancer cells (e.g., HCT116) upon treatment with varying concentrations of the compound. |
| Apoptosis Induction | Flow cytometry analysis revealed increased apoptosis rates in treated cells compared to controls, highlighting its potential as an anticancer therapeutic. |
| Enzyme Activity Assay | Inhibition assays indicated a dose-dependent inhibition of specific metabolic enzymes, suggesting broader implications for metabolic regulation. |
Q & A
Basic: How can the synthesis of methyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzoate be optimized for improved yield and purity?
Answer:
The synthesis typically involves nucleophilic aromatic substitution (SNAr), where a thiolate anion (from 4-methylthiophenol) reacts with a nitro-activated aryl halide (e.g., methyl 4-chloro-3-nitrobenzoate). Key optimizations include:
- Catalytic conditions : Using polar aprotic solvents (DMF, DMSO) with bases like K₂CO₃ or Cs₂CO₃ to enhance nucleophilicity .
- Temperature control : Reactions at 60–80°C prevent side reactions (e.g., oxidation of thiols) while ensuring complete substitution.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity .
- Yield benchmarks : Similar sulfanyl aromatic compounds achieve yields up to 90% under optimized conditions .
Basic: What spectroscopic and crystallographic techniques are critical for structural confirmation?
Answer:
- NMR spectroscopy :
- X-ray crystallography : Resolves bond lengths/angles (e.g., C–S bond ~1.78 Å, confirming thioether linkage) and nitro-group geometry. SHELX programs are widely used for refinement .
- Mass spectrometry : ESI-MS or HRMS validates molecular weight (expected [M+H]⁺: ~332.07 g/mol) .
Advanced: How do competing electronic effects (nitro vs. sulfanyl groups) influence regioselectivity in further functionalization?
Answer:
The nitro group (-NO₂) is a strong electron-withdrawing meta-director, while the sulfanyl (-SAr) group is weakly electron-donating and ortho/para-directing. In electrophilic substitution:
- Dominance of nitro group : Reactions (e.g., nitration, halogenation) preferentially occur at the meta position relative to -NO₂, overriding the sulfanyl’s directing effects.
- Cross-coupling challenges : Suzuki-Miyaura coupling requires careful ligand selection (e.g., Pd(PPh₃)₄) to overcome deactivation by the nitro group .
- Theoretical validation : DFT calculations (e.g., Fukui indices) predict reactive sites, corroborated by experimental outcomes .
Advanced: What strategies mitigate crystallographic disorder in nitro-aromatic thioether compounds?
Answer:
Disorder arises from rotational flexibility of the sulfanyl-linked 4-methylphenyl group. Mitigation strategies include:
- Low-temperature data collection : Reduces thermal motion (e.g., 100 K) to improve resolution .
- Twinned refinement : SHELXL’s TWIN/BASF commands resolve pseudo-merohedral twinning .
- Constraints/restraints : Apply to bond distances and angles for disordered regions while refining occupancy ratios .
- High-resolution data : Synchrotron sources (λ < 1 Å) enhance data quality for nitro-group geometry .
Advanced: How can this compound serve as a precursor in photo-responsive materials?
Answer:
The nitro group enables photochemical reactivity:
- Photocleavable linkers : Under UV light (λ ≈ 365 nm), the nitro group undergoes photoreduction, cleaving the ester or sulfanyl bond. This property is exploited in drug delivery hydrogels .
- Methodology :
Advanced: What in silico and in vitro assays evaluate its potential as an enzyme inhibitor?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
